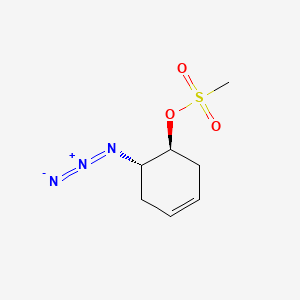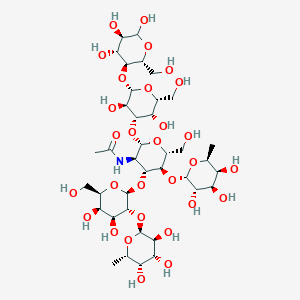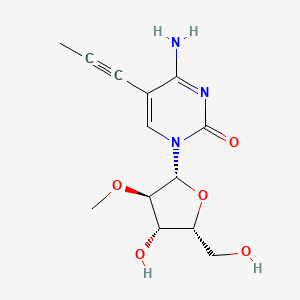
2'-O-Methyl-5-propynylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methyl-5-propynylcytidine is a modified nucleoside that has garnered significant interest in the field of nucleic acid research. This compound is a derivative of cytidine, where the ribose sugar is methylated at the 2’ position and the cytosine base is substituted with a propynyl group at the 5 position. These modifications confer unique properties to the nucleoside, making it valuable for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5-propynylcytidine typically involves multiple steps, starting from commercially available cytidine. The key steps include:
Methylation at the 2’ Position: This is achieved by protecting the hydroxyl groups of cytidine, followed by selective methylation at the 2’ position using methyl iodide in the presence of a base like sodium hydride.
Introduction of the Propynyl Group: The 5 position of the cytosine base is then modified by introducing a propynyl group. This can be done using a palladium-catalyzed coupling reaction with a suitable propynyl halide.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Using high-purity reagents and solvents, controlling reaction temperatures, and employing efficient purification techniques like column chromatography.
Automation and Scale-Up: Utilizing automated synthesizers and reactors to scale up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Methyl-5-propynylcytidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl and propynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the propynyl group.
Reduction Products: Reduced forms of the propynyl group, such as alkanes.
Substitution Products: Nucleosides with different functional groups replacing the methyl or propynyl groups.
Aplicaciones Científicas De Investigación
2’-O-Methyl-5-propynylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Industry: Used in the production of nucleic acid-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism by which 2’-O-Methyl-5-propynylcytidine exerts its effects involves:
Molecular Targets: The compound interacts with nucleic acids, influencing their structure and stability.
Pathways Involved: It can modulate gene expression by affecting RNA processing and translation. The methyl and propynyl modifications enhance the stability and binding affinity of the nucleoside to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-O-Methyl-5-hydroxymethylcytidine
- 2’-O-Methyl-5-formylcytidine
- 2’-O-Propargyl-5-methylisocytidine
Uniqueness
2’-O-Methyl-5-propynylcytidine is unique due to the combination of methylation at the 2’ position and the propynyl group at the 5 position. This dual modification provides enhanced stability and unique binding properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H17N3O5 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
InChI |
InChI=1S/C13H17N3O5/c1-3-4-7-5-16(13(19)15-11(7)14)12-10(20-2)9(18)8(6-17)21-12/h5,8-10,12,17-18H,6H2,1-2H3,(H2,14,15,19)/t8-,9+,10-,12-/m1/s1 |
Clave InChI |
RDNYOZGTGXUIIY-DTHBNOIPSA-N |
SMILES isomérico |
CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |
SMILES canónico |
CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




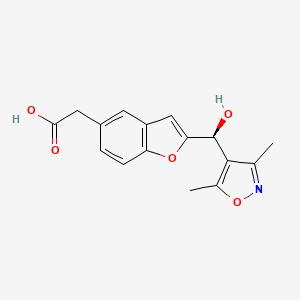
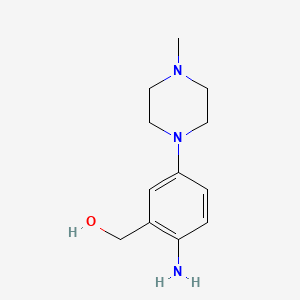


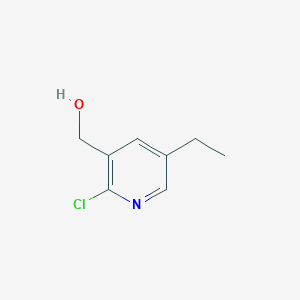



![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
